{4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride
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Overview
Description
{4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry . This compound is particularly noted for its use as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .
Mechanism of Action
Target of Action
They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting diverse modes of action .
Biochemical Pathways
Piperidine derivatives have been reported to be involved in various biochemical pathways due to their wide range of biological activities .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .
Preparation Methods
The synthesis of {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride typically involves the reaction of piperidine with benzyl chloride, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
{4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
{4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar compounds to {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride include other piperidine derivatives such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Matrine: An alkaloid with anticancer and antiviral activities.
Berberine: An isoquinoline alkaloid with antimicrobial and antidiabetic properties.
What sets this compound apart is its specific use as a semi-flexible linker in PROTAC development, which is crucial for optimizing the 3D orientation and drug-like properties of the resulting protein degraders .
Properties
IUPAC Name |
[4-(piperidin-1-ylmethyl)phenyl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c15-11-13-6-4-12(5-7-13)10-14-8-2-1-3-9-14;/h4-7,15H,1-3,8-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOOVEYITUWSPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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